4-bromo-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide
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Overview
Description
4-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE is a complex organic compound that features a combination of indole, thiophene, and benzamide moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with the synthesis of the indole derivative, which can be achieved through Fischer indole synthesis.
Thiophene Coupling: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Bromination: The bromination of the benzamide moiety is carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Final Coupling: The final step involves coupling the indole-thiophene intermediate with the brominated benzamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and thiophene moieties can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and thiophene moieties.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzamide derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiophene and benzamide groups contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Benzamide Derivatives: Compounds like N-methylbenzamide and 4-bromobenzamide.
Uniqueness
4-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE is unique due to its combination of indole, thiophene, and benzamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H17BrN2OS |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-bromo-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H17BrN2OS/c1-24(21(25)14-8-10-15(22)11-9-14)20(19-7-4-12-26-19)17-13-23-18-6-3-2-5-16(17)18/h2-13,20,23H,1H3 |
InChI Key |
JGTVWWSXKVTPOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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